1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one
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Overview
Description
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one is a complex organic compound that features a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid . This reaction forms the spirocyclic core, which is then further functionalized to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to inhibit cancer cell growth.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling proteins.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features.
Thiazolopyrimidine: Another compound with a thiazolidine ring system.
1,3,4-Thiadiazole: A compound with a thiadiazole ring, known for its biological activities.
Uniqueness
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c24-21(23-13-11-22(12-14-23)25-15-16-26-22)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQPSJBIBKZKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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